molecular formula C19H19N3O5S2 B2546469 4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921540-43-4

4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2546469
CAS RN: 921540-43-4
M. Wt: 433.5
InChI Key: MKHNBRABJQLTKO-UHFFFAOYSA-N
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Description

The compound 4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often synthesized for their potential therapeutic applications, including as enzyme inhibitors, anticancer agents, and antioxidants .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with various alkylating or arylating agents. For instance, the synthesis of a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides was achieved by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides . Similarly, other research has reported the synthesis of benzenesulfonamide derivatives starting from different substituted benzaldehydes or diketones, followed by condensation or cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and sometimes crystallography. For example, Schiff base benzenesulfonamide derivatives have been characterized by MS, IR, NMR, and crystallographically to determine their solid-state structure and solution behavior . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including cycloadditions, condensations, and tautomerism, which can affect their biological activity. The tautomerism in Schiff base ligands, for example, is important for their photochromic and thermochromic characteristics, which involve proton transfer . The reactivity of these compounds is also influenced by the substituents on the aromatic rings, which can be tailored to enhance specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Compounds with methoxy substituents on the aromatic ring have been observed to display greater antioxidant activity . The inhibitory effects of these compounds on enzymes like acetylcholinesterase and carbonic anhydrase are also significant, with some showing competitive inhibition and forming irreversible enzyme-inhibitor complexes . These properties are essential for the development of therapeutic agents targeting specific diseases.

Scientific Research Applications

Photodynamic Therapy Applications

Compounds similar to the query chemical, especially those incorporating benzenesulfonamide groups, have been synthesized and evaluated for their potential in photodynamic therapy. A study detailed the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showcasing their high singlet oxygen quantum yield. These compounds exhibit promising photophysical and photochemical properties, making them suitable for Type II photodynamic therapy applications for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitumor Activities

Another aspect of research on benzenesulfonamide derivatives focuses on their bioactivity. A series of new benzenesulfonamides exhibited significant cytotoxic activities and inhibited carbonic anhydrase enzymes, which are crucial for further anti-tumor activity studies (Gul et al., 2016). Similarly, sulfonamide hybrids have been synthesized and characterized, showing considerable enzyme inhibition potential and antioxidant activities, suggesting their therapeutic potential (Kausar et al., 2019).

Chemical Synthesis and Soil Mobility Studies

The utility of sulfonamides extends to synthetic chemistry, where N-substituted benzenesulfonamides serve as intermediates in producing a variety of functional molecules. These compounds play a significant role in organic synthesis, demonstrating the versatility of sulfonamides in chemical reactions (Familoni, 2002). Additionally, studies on the mobility of sulfonylurea herbicides in soil highlight the environmental behavior of compounds with benzenesulfonamide functionalities, offering insights into their persistence and transport in agricultural settings (Beckie & McKercher, 1990).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs that contain a sulfonamide group work by inhibiting bacterial enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity and toxicity. Without specific information, it’s hard to say what the safety and hazards of this compound might be .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it might be studied as a potential drug .

properties

IUPAC Name

4-methoxy-3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-13-11-16(7-9-18(13)27-2)29(25,26)22-15-6-4-5-14(12-15)17-8-10-19(21-20-17)28(3,23)24/h4-12,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHNBRABJQLTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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